molecular formula C27H31NO5 B1243556 Jaequinolone J1

Jaequinolone J1

Cat. No. B1243556
M. Wt: 449.5 g/mol
InChI Key: CPWPNTRWIIAFEG-DOEKTCAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaequinolone J1 is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Five-Step Synthesis : Yaequinolones J1 and J2 have been synthesized through a five-step process. This method includes strategic bond-forming reactions, such as aryne insertion and aldol cyclization, which are essential for creating the unique structure of these compounds (Schwan et al., 2019).
  • Structural Analysis : The structures of yaequinolones J1 and J2 were first elucidated from Penicillium sp. FKI-2140 using spectroscopic methods, including NMR experiments. These studies were crucial in understanding their chemical properties (Uchida et al., 2005).

Biological Activity and Applications

  • Insecticidal Properties : Yaequinolones J1 and J2 have shown insecticidal activities, particularly against Artemia salina (brine shrimp). These findings suggest potential applications in pest control or as a model for developing new insecticidal agents (Uchida et al., 2005).
  • Total Synthesis and Stereochemistry : The total synthesis of yaequinolones J1 and J2, and the assignment of their absolute stereochemistry, have been accomplished. This work is significant for understanding the relationship between their structure and biological activity (Vece et al., 2018).

Potential Anti-inflammatory Agents

  • Analogues as Anti-inflammatory Agents : Studies have been conducted on analogues of yaequinolones for their potential as anti-inflammatory drugs. This research indicates the broader medicinal potential of yaequinolone derivatives in treating inflammation-related diseases (Qu et al., 2023).

properties

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

(2S,9R,10R)-10-hydroxy-9-methoxy-10-(4-methoxyphenyl)-2-methyl-2-(4-methylpent-3-enyl)-7,9-dihydropyrano[2,3-f]quinolin-8-one

InChI

InChI=1S/C27H31NO5/c1-17(2)7-6-15-26(3)16-14-18-8-13-21-22(23(18)33-26)27(30,24(32-5)25(29)28-21)19-9-11-20(31-4)12-10-19/h7-14,16,24,30H,6,15H2,1-5H3,(H,28,29)/t24-,26-,27+/m0/s1

InChI Key

CPWPNTRWIIAFEG-DOEKTCAHSA-N

Isomeric SMILES

CC(=CCC[C@]1(C=CC2=C(O1)C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)C)C

synonyms

yaequinolone J1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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